
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene is an organic compound characterized by the presence of two iodine atoms, a nitro group, and a 2-methylpropoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene typically involves multiple steps:
Alkylation: The attachment of the 2-methylpropoxy group can be achieved through an alkylation reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be 1,2-Diiodo-4-(2-methylpropoxy)-5-aminobenzene.
Oxidation: Potential products include quinones or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Industry: It can be used in the development of materials with unique properties, such as high refractive indices or specific electronic characteristics.
Mecanismo De Acción
The mechanism by which 1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The nitro group can participate in redox reactions, while the iodine atoms can engage in halogen bonding, influencing molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the 2-methylpropoxy group, making it less hydrophobic.
1,2-Diiodo-4-(2-methylpropoxy)benzene: Lacks the nitro group, affecting its redox properties.
4-(2-methylpropoxy)-5-nitrobenzene: Lacks the iodine atoms, reducing its potential for halogen bonding.
Uniqueness
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both iodine atoms and a nitro group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
920504-13-8 |
|---|---|
Fórmula molecular |
C10H11I2NO3 |
Peso molecular |
447.01 g/mol |
Nombre IUPAC |
1,2-diiodo-4-(2-methylpropoxy)-5-nitrobenzene |
InChI |
InChI=1S/C10H11I2NO3/c1-6(2)5-16-10-4-8(12)7(11)3-9(10)13(14)15/h3-4,6H,5H2,1-2H3 |
Clave InChI |
BOWKCTUNDCBVSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
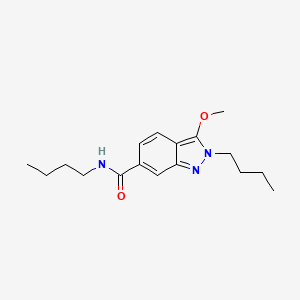
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
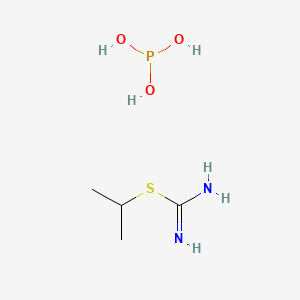
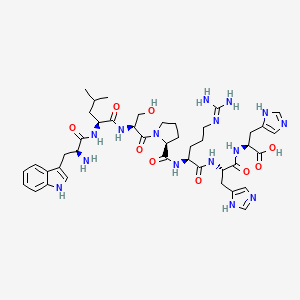



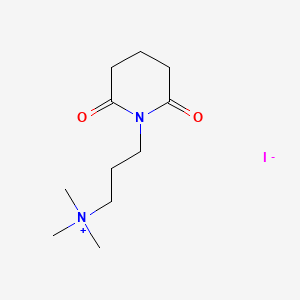
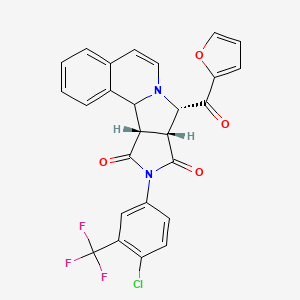
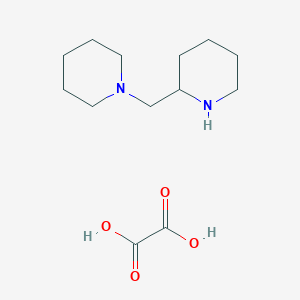
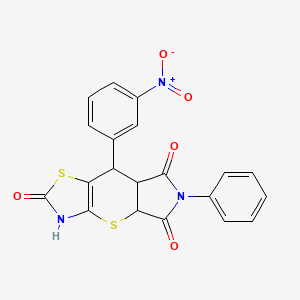
![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)
